molecular formula C7H6ClF3N2 B14888074 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine

2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B14888074
M. Wt: 210.58 g/mol
InChI Key: TZNXDWWHZYBYJO-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine typically involves multiple steps. One common method starts with the nitration of 2-Chloro-3-(trifluoromethyl)benzene, followed by reduction to introduce the amine groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity. Additionally, the use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Modified amine compounds.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene
  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

Uniqueness

2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both chloro and trifluoromethyl groups along with two amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

2-chloro-3-(trifluoromethyl)benzene-1,4-diamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(13)2-1-3(12)5(6)7(9,10)11/h1-2H,12-13H2

InChI Key

TZNXDWWHZYBYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)Cl)N

Origin of Product

United States

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